3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline
Description
3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline is a fluorinated aniline derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a 2,2-difluoroethoxy (-OCH₂CF₂H) group at the 3-position of the benzene ring. This compound is structurally tailored to leverage the electronic and steric effects of fluorine atoms, which enhance metabolic stability, lipophilicity, and binding affinity in medicinal chemistry applications .
Properties
Molecular Formula |
C9H8F5NO |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
3-(2,2-difluoroethoxy)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H8F5NO/c10-8(11)4-16-7-2-5(9(12,13)14)1-6(15)3-7/h1-3,8H,4,15H2 |
InChI Key |
ANMOUZXAJZICQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)OCC(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable aniline precursor reacts with difluoroethanol and trifluoromethylating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl_2, Br_2) or nucleophiles (OH^-, NH_2^-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, potentially leading to increased efficacy. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
3-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline (CAS 880882-07-5)
- Key Difference : Replaces the 2,2-difluoroethoxy group with a methoxyethoxy (-OCH₂CH₂OCH₃) substituent.
- This may lower metabolic stability compared to the difluoroethoxy analog .
- Similarity Score : 0.98 (indicating high structural overlap) .
3-Isopropoxy-5-(trifluoromethyl)aniline (CAS 1280201-29-7)
- Key Difference : Features an isopropoxy (-OCH(CH₃)₂) group.
- Impact : The bulkier isopropoxy group increases steric hindrance, which could reduce binding efficiency in target proteins. The lack of fluorine atoms also diminishes electronic effects .
2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4)
- Key Difference : Substitutes the 3-position difluoroethoxy group with a fluorine atom at the 2-position.
Functional Group Variations
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 728907-96-8)
- Key Difference: Incorporates a 3-methoxyphenoxy group at position 2.
- ~265 g/mol for the target compound), which may affect solubility and pharmacokinetics .
3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline (CAS 832741-23-8)
- Key Difference: Substitutes the difluoroethoxy group with a nitro (-NO₂) and phenoxy (-OPhCF₃) moiety.
Fluorination Patterns
3-(Trifluoromethyl)aniline (CAS 98-16-8)
- Key Difference : Lacks the 3-position alkoxy substituent.
- Impact : Reduced steric bulk and electronic effects at position 3, leading to lower lipophilicity and altered binding profiles in drug design contexts .
3-(1-Aminoethyl)-5-(trifluoromethyl)aniline (CAS 1337374-96-5)
- Key Difference: Introduces an aminoethyl (-CH₂CH₂NH₂) group at position 3.
- Impact: The additional amino group enhances hydrogen-bonding capacity and solubility but introduces stereochemical complexity (e.g., R/S enantiomers) .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Solubility | Key Feature(s) |
|---|---|---|---|
| 3-(2,2-Difluoroethoxy)-5-(CF₃)aniline | ~265* | Moderate in DMSO/chloroform | High fluorine content, metabolic resistance |
| 3-(2-Methoxyethoxy)-5-(CF₃)aniline | 283.24 | Slight in chloroform/methanol | Lower lipophilicity, reduced stability |
| 2-Fluoro-5-(CF₃)aniline | 179.11 | High in polar solvents | Compact structure, rapid clearance |
| 2-(4-Ethoxyphenoxy)-5-(CF₃)aniline | 297.28 | Low in water, moderate in EtOAc | Bulky substituent, π-π stacking potential |
*Estimated based on analogs.
Biological Activity
3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline is an organic compound characterized by its unique chemical structure, which includes both difluoroethoxy and trifluoromethyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structure and Composition
- Molecular Formula : C₁₃H₈F₅N₃O
- Molecular Weight : Approximately 309.20 g/mol
- Functional Groups :
- Difluoroethoxy group
- Trifluoromethyl group
- Aniline core
The presence of fluorinated groups enhances the compound's stability and lipophilicity, which are critical for its biological activity.
Synthesis
The synthesis of 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline typically involves several steps:
- Starting Materials : Aniline derivatives.
- Trifluoromethylation : Utilization of trifluoromethylating agents under radical conditions.
- Difluoroethoxylation : Nucleophilic substitution using difluoroethanol.
These synthetic routes are essential for producing the compound in sufficient purity for biological studies.
The biological activity of 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, influencing processes such as cell proliferation and apoptosis.
- Receptor Modulation : It might act on various receptors, altering signaling pathways associated with inflammation and cancer.
Pharmacological Properties
Research indicates that 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation in various models.
Case Studies
-
Anticancer Activity Study
- A study evaluated the cytotoxic effects of 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline on different cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
-
Anti-inflammatory Research
- In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-α and IL-6), indicating its role as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline | High | Moderate |
| 4-(Trifluoromethyl)aniline | Moderate | Low |
| 2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline | High | High |
This table illustrates the relative biological activities of similar compounds, highlighting the unique efficacy of 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
